
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting a chloro-substituted phenol with an appropriate carboxylic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 7-position undergoes nucleophilic aromatic substitution under specific conditions. This reaction is facilitated by the electron-deficient nature of the benzofuran ring:
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Reaction with amines : Treatment with diethylamine in ethanol at reflux replaces chlorine with dialkylamino groups. For example, reacting with 2-(diethylamino)ethanol under basic conditions yields derivatives with ethoxy-linked amine substituents .
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Halogen exchange : Bromine substitution occurs in the presence of brominating agents like HBr/H₂O₂, generating 7-bromo analogues .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in standard derivatization reactions:
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Esterification : Reacting with methanol and sulfuric acid produces the methyl ester. Alternatively, dimethyl sulfate in acetone with K₂CO₃ yields methyl esters without cleaving the benzofuran ring .
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Amide formation : Coupling with amines via EDCl/HOBt generates amides, useful for pharmacological studies.
Derivative | Reagents | Conditions | Product Application |
---|---|---|---|
Methyl ester | (CH₃O)₂SO₂, K₂CO₃ | Acetone, reflux | Intermediate for further functionalization |
Amide | EDCl, HOBt, DMF | RT, 12h | Bioactivity screening |
Halogenation of the Benzofuran Ring
Electrophilic halogenation targets the activated positions adjacent to the oxygen atom:
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Bromination at C-4 : Using Br₂ in acetic acid introduces bromine at the 4-position, yielding 4,7-dibromo derivatives .
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Chlorination : SOCl₂ selectively chlorinates the acetyl side chain in related compounds, though direct ring chlorination requires harsher conditions .
Cyclization and Ring-Opening Reactions
The dihydrofuran ring undergoes acid-catalyzed rearrangements:
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Acid-mediated cyclization : Treatment with H₂SO₄ promotes dehydration, forming fully aromatic benzofuran systems.
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Ring-opening with nucleophiles : Strong bases like NaOH cleave the ether linkage, producing diol intermediates that can be re-functionalized.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed reactions enable aryl-aryl bond formation:
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Suzuki coupling : The chlorine atom serves as a leaving group for coupling with arylboronic acids, generating biaryl structures. Typical conditions use Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
Stability and Reactivity Considerations
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Thermal stability : Decomposes above 240°C, limiting high-temperature applications.
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pH sensitivity : The carboxylic acid group protonates below pH 3, altering solubility and reactivity.
Scientific Research Applications
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
- 7-Chloro-2,3-dihydro-1-benzofuran-3-ol
Uniqueness
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific chloro and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique benzofuran structure, characterized by the presence of a chlorine atom and a carboxylic acid group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula of this compound is C9H7ClO3. The compound features a bicyclic structure that includes a fused benzene and furan ring, with the chlorine atom at the 7-position and a carboxylic acid group at the 3-position.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various human cancer cell lines have shown promising results:
Cell Line | IC50 (µM) | Cell Viability (%) |
---|---|---|
A549 (Lung) | 6.3 ± 0.7 | 27.49 ± 1.90 |
HeLa (Cervical) | 10.9 ± 1.2 | 35.12 ± 2.00 |
These results indicate that the compound can effectively reduce cell viability in cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is attributed to the carboxylic acid functional group, which is known to participate in various biochemical interactions.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 125 µg/mL |
Escherichia coli | 150 µg/mL |
Bacillus subtilis | 75 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, making it a potential candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its anticancer effects may involve apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to this compound:
- Study on Lung Cancer Cells : A study demonstrated that benzofuran derivatives exhibited selective cytotoxicity against lung cancer cell lines, with specific emphasis on their ability to induce apoptosis .
- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures could significantly reduce inflammation markers in animal models, suggesting a pathway for therapeutic application in inflammatory diseases .
Properties
CAS No. |
1531526-11-0 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12) |
InChI Key |
GKZRKBLDRBZQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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